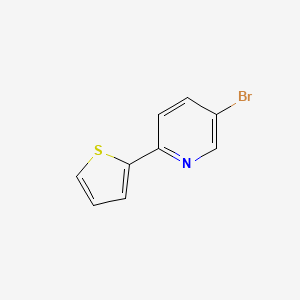

5-Bromo-2-(2-thienyl)pyridine

描述

Significance of Heterocyclic Architectures in Modern Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comlongdom.org These heteroatoms, most commonly nitrogen, oxygen, or sulfur, bestow unique physicochemical and electronic properties upon the molecules. openaccessjournals.com This structural feature makes them indispensable in numerous scientific and industrial fields. openaccessjournals.com

The applications of heterocyclic compounds are extensive, particularly in medicinal chemistry, where they form the structural core of over 90% of new drugs. ijraset.com Their prevalence is seen in natural products like alkaloids and antibiotics, as well as in synthetic pharmaceuticals, agrochemicals, and veterinary products. ijraset.comijpsr.com Furthermore, heterocyclic architectures are crucial in materials science for the development of functional organic materials, such as organic semiconductors and dyes, due to their distinct electronic characteristics. openaccessjournals.comlongdom.org The versatility and structural diversity of these compounds continue to drive innovation across various scientific disciplines. openaccessjournals.comijraset.com

The Pyridine (B92270) and Thiophene (B33073) Moieties as Fundamental Building Blocks

Among the vast array of heterocyclic compounds, pyridine and thiophene are fundamental building blocks in organic synthesis. ossila.com

Pyridine , a six-membered aromatic ring with one nitrogen atom, is characterized by its electron-deficient nature and basicity. These properties make pyridine and its derivatives widely used as ligands in coordination chemistry, as catalysts, and as precursors for pharmaceuticals and agrochemicals.

Thiophene , a five-membered ring containing a sulfur atom, is an electron-rich aromatic system. This characteristic makes thiophene and its derivatives essential components in the field of organic electronics, particularly for creating conductive polymers and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The combination of these two distinct heterocyclic systems allows for the creation of novel molecules with tailored properties.

Overview of Bridged Pyridine-Thiophene Compounds

Bridged pyridine-thiophene compounds are molecules in which a pyridine ring and a thiophene ring are directly linked, forming a bi-heterocyclic or biaryl system. This linkage creates a conjugated π-system that combines the electron-deficient properties of the pyridine ring with the electron-rich nature of the thiophene ring. This electronic interplay results in unique optical and electronic properties, making these compounds subjects of significant research interest. sfb765.dersc.org

The synthesis of these bridged systems is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling reactions. sfb765.de These methods allow for the precise and efficient formation of the carbon-carbon bond between the two heterocyclic rings. organic-chemistry.org The resulting pyridine-thiophene conjugates are explored for their applications as ligands for catalysts, building blocks for π-conjugated polymers, and as scaffolds in medicinal chemistry. rsc.orgbohrium.com

Research Scope and Focus on 5-Bromo-2-(2-thienyl)pyridine

This article focuses specifically on the chemical compound This compound . This molecule features a pyridine ring linked to a thiophene ring at the 2-position, with a bromine atom substituted on the 5-position of the thiophene ring.

The presence of the bromine atom is of particular importance as it provides a reactive site for further chemical modifications. This makes this compound a key intermediate in organic synthesis, allowing for the construction of more complex molecules through subsequent cross-coupling reactions or nucleophilic substitutions. rsc.org Its structure is a valuable scaffold for developing new materials with specific electronic properties and for synthesizing potential pharmaceutical agents. The study of this compound provides insights into the reactivity and potential applications of functionalized pyridine-thiophene hybrid systems.

Chemical Profile of this compound

| Property | Data |

| IUPAC Name | 5-Bromo-2-(thiophen-2-yl)pyridine |

| CAS Number | 123784-07-6 |

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | 240.12 g/mol |

| SMILES | C1=CC=NC(=C1)C2=CC=C(S2)Br |

| InChI Key | POYKHSYCYNRTKC-UHFFFAOYSA-N |

Table compiled from multiple sources. chemchart.comsigmaaldrich.com

Synthesis and Reactivity

The primary synthetic route to this compound is through the direct bromination of 2-(2-thienyl)pyridine (B1198823). prepchem.com This electrophilic substitution reaction typically utilizes a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent such as methylene (B1212753) chloride or acetic acid. prepchem.com The electron-rich nature of the thiophene ring directs the bromination to its 5-position.

Alternatively, transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed. This involves reacting a brominated pyridine derivative with a thienylboronic acid, or vice-versa. mdpi.com

The reactivity of this compound is dominated by the bromine substituent on the thiophene ring. This bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide range of functional groups and the construction of more elaborate molecular architectures. thieme-connect.com This versatility makes it a valuable building block in the synthesis of oligo- and polythiophenes, as well as complex ligands and pharmaceutical intermediates. sfb765.dethieme-connect.com

Spectroscopic and Structural Characterization

The structure of this compound and its derivatives is confirmed through various spectroscopic and analytical techniques.

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the regiochemistry of the molecule. The chemical shifts of the protons on both the pyridine and thiophene rings provide clear evidence of their connectivity and substitution pattern. rsc.org

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition of the compound.

X-ray Crystallography : Single-crystal X-ray diffraction studies on derivatives of this compound provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the pyridine and thiophene rings. researchgate.netresearchgate.net These studies confirm the relative planarity of the bi-heterocyclic system, which is crucial for its conjugation and electronic properties. researchgate.net

UV-Vis Spectroscopy : The electronic absorption properties of compounds derived from this scaffold are studied using UV-Vis spectroscopy. These studies reveal information about the π-conjugated system and the energy of electronic transitions (HOMO-LUMO gap), which is particularly relevant for applications in materials science. researchgate.net

Applications in Research

The unique structural and electronic features of this compound make it a valuable precursor in several areas of chemical research.

Organic Synthesis : It serves as a crucial building block for creating more complex, functionalized heterocyclic systems. The reactive bromine handle allows synthetic chemists to introduce various substituents, leading to a diverse library of pyridine-thiophene derivatives for further investigation. rsc.org

Materials Science : This compound is utilized in the synthesis of π-conjugated oligomers and polymers. rsc.org The resulting materials are investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells, due to the favorable electronic properties imparted by the pyridine-thiophene core. rsc.org

Medicinal Chemistry : The pyridine-thiophene scaffold is a common motif in biologically active molecules. this compound provides a starting point for the synthesis of novel compounds that can be screened for various pharmacological activities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYKHSYCYNRTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531126 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91891-74-6 | |

| Record name | 5-Bromo-2-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(2-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2 2 Thienyl Pyridine

Precursor Synthesis and Halogenation Techniques

The synthesis of 5-Bromo-2-(2-thienyl)pyridine often commences with the preparation of its core precursor, 2-(2-thienyl)pyridine (B1198823), or appropriately halogenated pyridine (B92270) derivatives. The choice of precursors is critical as it dictates the subsequent halogenation or cross-coupling strategy.

A primary precursor is 2-(2-thienyl)pyridine , which can be synthesized through various cross-coupling methods, such as the reaction of 2-bromopyridine (B144113) with 2-thienylboronic acid. Once obtained, 2-(2-thienyl)pyridine can be subjected to halogenation. Direct bromination of 2-(2-thienyl)pyridine using electrophilic brominating agents like N-bromosuccinimide (NBS) in an acidic medium, such as a mixture of acetic acid and sulfuric acid, selectively targets the electron-rich 5-position of the thiophene (B33073) ring.

Alternatively, halogenated pyridines serve as key precursors. For instance, 5-bromo-2-chloropyridine is a versatile intermediate. Its synthesis can be achieved through methods such as the reduction of a nitro group to an amino group, followed by diazotization and subsequent Sandmeyer reaction. nbinno.com Another route involves the reaction of 2,5-dichloropyridine (B42133) with a bromide source under catalytic conditions. google.com

Another relevant precursor is 2-bromo-5-iodopyridine . A common synthesis for this compound starts from 2,5-dibromopyridine. Regioselective debromination at the 5-position using n-butyllithium at low temperatures, followed by quenching with iodine, yields 2-bromo-5-iodopyridine. guidechem.com This intermediate allows for selective cross-coupling reactions at the more reactive iodine-bearing position.

Direct Synthetic Routes to the this compound Scaffold

Direct synthesis of the this compound scaffold can be achieved through two main strategies: the bromination of a pre-formed pyridine-thiophene core or the coupling of two pre-functionalized heterocyclic rings.

One of the most straightforward methods is the direct bromination of 2-(2-thienyl)pyridine . The electron-rich nature of the thiophene ring directs electrophilic substitution to its 5-position. The reaction conditions for this transformation are crucial to ensure high regioselectivity and yield.

| Reagent | Catalyst/Acid | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | Acetic Acid | 60°C | 65-72% | |

| Bromine (Br₂) | - | Methylene (B1212753) Chloride | - | - |

A more regioselective but technically demanding approach is directed ortho-metalation (DoM) . This method involves the deprotonation of 2-(2-thienyl)pyridine using a strong base like lithium diisopropylamide (LDA). The pyridine nitrogen directs the metalation to the C5 position of the thiophene ring. The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as elemental bromine, to afford this compound with high precision.

| Base | Electrophile | Solvent | Temperature | Yield | Reference |

| Lithium diisopropylamide (LDA) | Bromine (Br₂) | THF/DMPU | -78°C to RT | 85-92% |

Advanced Functionalization of the Pyridine-Thiophene Core

The bromine atom on the this compound scaffold serves as a versatile handle for introducing a wide range of functional groups through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules for diverse applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the brominated position of this compound.

The Suzuki-Miyaura coupling is a powerful and widely employed method for the arylation and heteroarylation of this compound. This reaction involves the palladium-catalyzed coupling of the bromo-substituted compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance. nih.gov

For instance, this compound can be coupled with various arylboronic acids to introduce phenyl, substituted phenyl, or other aromatic moieties. nih.gov

Table of Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | Moderate to Excellent | nih.gov |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80°C | Good | mdpi.com |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80-100°C | Good |

The Negishi coupling provides an alternative strategy for forming carbon-carbon bonds by reacting an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. organic-chemistry.orgbeilstein-journals.org This method is particularly useful for coupling with alkyl, aryl, and heteroaryl zinc reagents and often proceeds under mild conditions. organic-chemistry.org While less commonly reported for this compound specifically, the Negishi coupling is a well-established method for the functionalization of bromo-substituted pyridines and thiophenes. organic-chemistry.orglookchem.com The reaction of this compound with an arylzinc halide, catalyzed by a palladium complex such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, would be a viable approach for arylation.

General Conditions for Negishi Coupling:

| Organozinc Reagent | Catalyst | Ligand | Solvent | Reference |

|---|---|---|---|---|

| Arylzinc halide | Pd₂(dba)₃ | X-Phos | THF | organic-chemistry.org |

| Heteroarylzinc halide | NiCl₂(dppf) | - | THF | lookchem.com |

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.orgpreprints.org A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. preprints.org This reaction can be used to introduce aryl, heteroaryl, and vinyl groups onto the this compound core. For example, the coupling of this compound with an aryltributylstannane in the presence of a palladium catalyst like Pd(PPh₃)₄ would yield the corresponding arylated product.

Illustrative Stille Coupling Conditions:

| Organotin Reagent | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Aryltributylstannane | Pd(PPh₃)₄ | Toluene or Dioxane | 80-110°C | |

| Vinyltributylstannane | PdCl₂(PPh₃)₂ | THF | 60-70°C | researchgate.net |

C-H Activation and Direct Arylation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents an increasingly important and atom-economical approach in organic synthesis. For the synthesis of derivatives of this compound, palladium-catalyzed direct arylation strategies have been employed. These methods allow for the formation of carbon-carbon bonds by coupling the thienyl or pyridyl C-H bonds with aryl halides.

For instance, the use of a bromo-substituent as a blocking group at the C2-position of 3-substituted thiophenes enables the regioselective introduction of aryl substituents at the C5-position via Pd-catalyzed direct arylation. This strategy has been shown to be effective with as little as 1 mol% of a phosphine-free Pd catalyst, such as Pd(OAc)₂, using KOAc as the base and DMA as the solvent. This approach works well with various electron-deficient aryl bromides, and importantly, the thienyl C-Br bond remains intact during the reaction. beilstein-journals.org This methodology provides a greener route to arylated thiophene derivatives by reducing the number of synthetic steps and the generation of waste. beilstein-journals.org

Furthermore, direct arylation reactions have been successfully applied to pyridine N-oxides, which can serve as precursors to 2-substituted pyridines. These reactions can achieve excellent yields and complete selectivity for the 2-position with a broad range of aryl bromides. researchgate.net This approach circumvents the need for pre-functionalized pyridines, offering a more direct route to the desired products. researchgate.net The palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates has also been reported, demonstrating the versatility of this strategy. rsc.org

Regiocontrolled Derivatization and Selective Functionalization

The selective functionalization of the this compound scaffold is crucial for the synthesis of specific isomers and derivatives. The inherent electronic properties of the pyridine and thiophene rings, along with the directing effects of the bromine substituent, can be exploited to achieve high regioselectivity.

Research has demonstrated that the regioselectivity of deprotonation of the pyridylthiophene scaffold can be controlled by altering reaction conditions, such as the choice of metal amide base and solvent. kobe-u.ac.jpsorbonne-universite.fr This allows for subsequent selective functionalization at different positions of the heterocyclic system. For example, by carefully selecting the reaction parameters, it is possible to direct iodination to specific positions on the pyridylthiophene core. kobe-u.ac.jpsorbonne-universite.fr

The development of methods for the regiodivergent synthesis of brominated pyridylthiophenes by overriding the inherent substrate bias has been a significant advancement. kobe-u.ac.jp This has been achieved by controlling in situ transmetalation and halogen dance reactions of the corresponding organometallic species through the use of additives and careful temperature control. kobe-u.ac.jpsorbonne-universite.fr This approach has enabled the synthesis of multiple iodinated constitutional isomers from the single starting material, 2-(5-bromo-2-thienyl)pyridine (B46880). kobe-u.ac.jpsorbonne-universite.frdntb.gov.ua

Nucleophilic Substitution and Halogen Dance Reactions

The bromine atom on the thiophene ring of this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. This reactivity is a cornerstone for the derivatization of this scaffold.

A more complex and synthetically powerful transformation is the "halogen dance" reaction. This reaction involves the migration of a halogen atom along an aromatic ring system, driven by a series of intermolecular halogen-metal exchange processes. kobe-u.ac.jpsorbonne-universite.fr This phenomenon has been effectively utilized for the functionalization of the this compound system.

The halogen dance is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an organometallic intermediate. The position of the halogen can then migrate to a thermodynamically more stable position. kobe-u.ac.jp Researchers have shown that the course of the halogen dance reaction on 2-(5-bromo-2-thienyl)pyridine can be influenced by the reaction conditions, including the choice of base and solvent. kobe-u.ac.jpsorbonne-universite.fr For instance, the use of LDA in toluene at low temperatures can lead to a specific regioisomer of the halogen-danced product. sorbonne-universite.fr This methodology allows for the functionalization of the molecule without losing the valuable halogen handle, which can be used for subsequent cross-coupling reactions. kobe-u.ac.jp

Utilization of Bromine as a Directing or Blocking Group in Synthesis

The bromine atom in this compound plays a dual role in synthesis, acting as both a handle for further functionalization and as a directing or blocking group to control the regioselectivity of subsequent reactions.

In electrophilic aromatic substitution reactions, the bromine atom on the thiophene ring can influence the position of incoming electrophiles. For example, in the nitration of 2-bromothiophene, the bromine atom can direct the nitro group to the 5-position. This directing effect is crucial for the synthesis of specifically substituted derivatives.

Conversely, the bromine atom can be used as a blocking group to prevent reaction at a particular site. A notable example is in palladium-catalyzed direct C5-arylation of 3-substituted thiophenes. By introducing a bromine atom at the C2-position, the C5-position can be selectively arylated without cleavage of the C-Br bond. beilstein-journals.org This strategy effectively protects the C2-position, allowing for the regioselective formation of 2,5-di(hetero)arylated thiophenes bearing two different aryl groups in a stepwise manner. beilstein-journals.org

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a key precursor for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The presence of both the bromine atom and the reactive pyridine and thiophene rings allows for a range of cyclization strategies.

One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring systems. For example, thieno[3,2-b]pyridines and thieno[2,3-b]pyrazines can be prepared from brominated precursors. researchgate.net The synthesis often involves a Sonogashira coupling of a suitable halo-pyridine or -pyrazine with an alkyne, followed by cyclization with a sulfur source like sodium sulfide. researchgate.net The resulting fused systems can then be further functionalized.

Another strategy involves the reaction of derivatives of this compound with bifunctional reagents to build the fused ring. For instance, thieno[2,3-b]pyridines can be synthesized from appropriately substituted pyridine precursors. researchgate.netnih.govdntb.gov.uaresearchgate.net These reactions often proceed through an initial nucleophilic substitution or condensation followed by an intramolecular cyclization. The resulting fused heterocycles have shown potential as photoluminescent materials and possess interesting biological activities. researchgate.net The synthesis of various fused systems like pyridothienopyrimidinones has also been reported, starting from thienylpyridine derivatives. researchgate.net

| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acids, Pd catalyst | 3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines | researchgate.net |

| 2-Bromo-3-chloropyridine | Phenylacetylene, Na₂S, Pd/Cu catalyst | 2-Phenylthieno[3,2-b]pyridine | researchgate.net |

| Ethyl 3-cyano-1,2-dihydro-6-methyl-4-(2'-thienyl)-2-thioxopyridine-5-carboxylate | N-Aryl-2-chloroacetamides, base | 3-Amino-2-(N-arylcarbamoyl)-5-ethoxy-carbonyl-6-methyl-4-(2'-thienyl)thieno[2,3-b]pyridines | researchgate.net |

| Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Various reagents | Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine | nih.govresearchgate.net |

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Studies of 5-Bromo-2-(2-thienyl)pyridine and its Derivativessigmaaldrich.comresearchgate.net

While specific crystal structure data for the parent this compound is not widely available in primary literature, analysis of closely related derivatives provides significant insight. For instance, studies on analogous brominated thienyl-pyridine structures reveal critical bond distances, such as the C-Br bond length, which is typically measured at approximately 1.89 Å.

In a study of a pyrazoline derivative, 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline, the compound was found to crystallize in the monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 19.5352(6) Å, b = 5.4004(2) Å, and c = 16.1243(5) Å. researchgate.net

Table 1: Crystal Data for 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.5352(6) |

| b (Å) | 5.4004(2) |

| c (Å) | 16.1243(5) |

Molecular Conformation Analysisresearchgate.net

The conformation of this compound is largely defined by the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. Computational models and experimental X-ray data suggest a nearly planar geometry. However, slight distortions from planarity are often observed due to crystal packing forces, with reported dihedral angles between the two rings ranging from 15° to 25°.

In the derivative 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the two thienyl rings are inclined to the mean plane of the central pyridopyrazine moiety at angles of 33.29(11)° and 19.84(9)°. nih.gov The pyridopyrazine core itself is not perfectly flat but is buckled, with its two constituent rings inclined to each other by 8.78(10)°. nih.gov For the pyrazoline derivative, 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline, the pyrazoline ring adopts an envelope conformation. researchgate.net

Crystal Packing and Intermolecular Interactionsresearchgate.net

The arrangement of molecules within the crystal is governed by a network of intermolecular interactions. In derivatives of this compound, these interactions play a crucial role in stabilizing the crystal structure. Common interactions include C-H⋯N and C-H⋯O hydrogen bonds, π-π stacking interactions, and halogen-involved contacts like C-H⋯Br and Br⋯O. researchgate.netnih.govresearchgate.net

In the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, molecules pack in a head-to-head fashion, forming sheet-like structures. nih.gov This arrangement is stabilized by C-H⋯Br contacts with distances of 3.005 Å and 3.049 Å, as well as C-H⋯N interactions where the pyridopyrazine nitrogen (N1) interacts with a thienyl hydrogen at a distance of 2.645 Å. nih.gov Weak C-H⋯π interactions are also observed. nih.gov Similarly, in other related heterocyclic systems, π-π stacking with centroid-centroid distances between 3.4 Å and 3.9 Å is a common feature. researchgate.net

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopyresearchgate.netmdpi.com

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The spectra exhibit characteristic absorption bands corresponding to the vibrations of the pyridine and thiophene rings.

For the derivative 2-(5-bromo-2-thienyl)-pyridine N-oxide, significant IR peaks (recorded in KBr) are observed at various wavenumbers, indicating specific molecular vibrations. rsc.org

Table 2: Selected FTIR Peaks for 2-(5-bromo-2-thienyl)-pyridine N-oxide rsc.org

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3071 | C-H stretching (aromatic) |

| 1603 | C=C/C=N stretching |

| 1508 | Aromatic ring stretching |

| 1258 | C-N stretching / Ring vibration |

| 876 | C-H out-of-plane bending |

In more complex derivatives, such as those incorporating benzofuran (B130515) moieties, additional characteristic peaks appear. For example, in 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, a sharp peak for the nitrile group (CN) is seen at 2118 cm⁻¹, and a C=O stretch appears at 1642 cm⁻¹. mdpi.com

Raman Spectroscopy and Temperature-Dependent Studies

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. A study on the thienyl chalcone (B49325) derivative, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, combined Raman spectroscopy with computational analysis to assign vibrational modes. researchgate.net

Furthermore, temperature-dependent Raman studies on this chalcone derivative revealed a reversible phase transition between 443 K and 448 K. researchgate.net This transition was identified by a clear discontinuity in the temperature derivative (dω/dT) of Raman band positions for both external (lattice) and internal (molecular) vibrational modes. researchgate.net While this specific study was on a derivative, it highlights a powerful method for investigating structural dynamics and phase changes in related crystalline materials. researchgate.netaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)researchgate.netbenchchem.commdpi.com

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives.

In the ¹H NMR spectrum, the protons on the pyridine and thiophene rings resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm. The bromine atom's electron-withdrawing nature causes deshielding, shifting the chemical shifts of adjacent protons to higher values (downfield).

For the derivative 2-(5-bromo-2-thienyl)-pyridine N-oxide, detailed ¹H and ¹³C NMR data have been reported. rsc.org

Table 3: ¹H and ¹³C NMR Data for 2-(5-bromo-2-thienyl)-pyridine N-oxide in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) |

|---|---|---|

| ¹H NMR | ||

| 7.14 | dd, J = 7.2, 1.8 | |

| 7.18 | d, J = 4.3 | |

| 7.33-7.36 | m | |

| 7.59 | d, J = 4.3 | |

| 7.87 | dd, J = 8.3, 1.7 | |

| 8.30 | d, J = 6.9 | |

| ¹³C NMR | ||

| 119.9 | ||

| 121.3 | ||

| 122.3 | ||

| 126.1 | ||

| 126.5 | ||

| 128.8 | ||

| 132.4 | ||

| 139.1 |

Similarly, extensive NMR data is available for various other derivatives, confirming their complex structures. For instance, in 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the methylthio (SCH₃) protons at δ 2.65 ppm and a multiplet for the aromatic protons between δ 7.21 and 7.89 ppm. mdpi.com The ¹³C NMR for the same compound shows the SCH₃ carbon at δ 13.3 ppm and the aromatic carbons resonating between δ 102.1 and 161.2 ppm. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique employed to investigate the electronic properties of conjugated organic molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable insights into the molecule's electronic structure, conjugation length, and the nature of its frontier molecular orbitals.

The electronic structure of this compound is characterized by the conjugation between the π-electron system of the electron-rich 2-thienyl group (donor) and the electron-deficient pyridine ring (acceptor). This donor-acceptor architecture is anticipated to give rise to distinct electronic transitions that are observable in the UV-Vis spectrum. The primary absorption bands in such heteroaromatic systems typically correspond to π–π* transitions, originating from the delocalized π-system, and potentially n–π* transitions involving the non-bonding electrons on the nitrogen atom of the pyridine ring.

In donor-acceptor conjugated systems, the interaction between the electron-donating and electron-accepting moieties can lead to intramolecular charge-transfer (ICT) character in the electronic transitions. acs.org This ICT phenomenon often results in a low-energy, long-wavelength absorption band, which can be sensitive to the polarity of the solvent.

While specific experimental UV-Vis absorption maxima for this compound are not extensively detailed in the surveyed literature, analysis of related compounds provides a strong basis for understanding its electronic behavior. For instance, studies on conjugated polymers containing alternating thiophene and pyridine units demonstrate that their electronic and optical properties are closely linked to the structure of the conjugated backbone. researchgate.net In similar molecules featuring thiophene and an electron-deficient moiety, the lowest energy π–π* transition is characterized as having significant charge-transfer character. acs.org

Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of complex organic molecules. This approach has been successfully used to correlate the experimental UV-Vis spectra of related compounds, such as 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, with specific electronic transitions, including the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net Such calculations can elucidate the nature of the excited states and the contribution of different parts of the molecule to the electronic transitions.

Based on the structural characteristics and findings from related compounds, the expected electronic absorption properties for this compound are summarized in the table below.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore / Molecular Orbitals Involved | Expected Wavelength Region | Remarks |

| π → π | Delocalized π-system of the entire conjugated thienyl-pyridine structure (HOMO → LUMO) | UV-A (315–400 nm) to Visible | This is expected to be the most intense and lowest energy absorption band. It likely possesses significant intramolecular charge-transfer (ICT) character. |

| π → π | Localized excitations within the thiophene or pyridine rings | UV-B / UV-C (200-315 nm) | Higher energy transitions corresponding to the individual aromatic systems. |

| n → π | Non-bonding electrons on the pyridine nitrogen atom to an antibonding π orbital | UV-A / Long-wavelength UV | This transition is typically much weaker than π–π* transitions and may be obscured or appear as a shoulder on a more intense absorption band. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the molecular properties of 5-Bromo-2-(2-thienyl)pyridine and its derivatives. The B3LYP functional combined with various basis sets, such as 6-311+G(d,p), is commonly used to model its behavior.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. Geometry optimization procedures, typically performed using DFT methods, identify the lowest energy conformation. For related thienylpyridine structures, DFT calculations have been used to predict the most stable conformers by analyzing the potential energy surface in relation to dihedral angles between the aromatic rings. researchgate.net This analysis is fundamental as the conformation of the molecule influences its electronic properties and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. For derivatives of thienylpyridine, DFT calculations have been employed to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap. researchgate.net This energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a related chalcone (B49325) derivative, the optical band gap was experimentally determined to be 2.6 eV, while the predicted HOMO-LUMO gap was 3.42 eV. researchgate.net In another study on a similar molecule, the calculated gap was approximately 3.87 eV. researchgate.net These studies indicate that the distribution of electron density in the HOMO and LUMO often shows charge transfer characteristics upon excitation, with electron density moving from the thiophene (B33073) ring to the pyridine (B92270) or other connected moieties. researchgate.net

| Related Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thienyl Chalcone Derivative | - | - | 3.42 | researchgate.net |

| C13H9NO3S | - | - | ~3.87 | researchgate.net |

| Iridium Complex (Ir-1) | -5.121 | -1.672 | 3.449 | amazonaws.com |

| Iridium Complex (Ir-2) | -5.041 | -2.008 | 3.033 | amazonaws.com |

| Iridium Complex (Ir-3) | -4.966 | -2.241 | 2.725 | amazonaws.com |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com For related heterocyclic systems, MEP analysis has been performed to identify electron-rich and electron-deficient regions. mdpi.comresearchgate.net Typically, regions of negative potential, often located around nitrogen or oxygen atoms, are susceptible to electrophilic attack, while areas of positive potential are prone to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a site of negative potential, indicating its availability for coordination with metal ions or other electrophiles.

Vibrational Frequencies and Spectroscopic Assignments

Theoretical vibrational analysis using DFT is a standard method to complement and interpret experimental spectroscopic data, such as FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. For numerous related organic molecules, including those with pyridine and thiophene rings, DFT calculations at the B3LYP/6-311++G(d,p) level have shown good agreement between scaled theoretical wavenumbers and experimental values. researchgate.netmjcce.org.mk This allows for a detailed understanding of the molecule's vibrational properties based on its structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent DFT (TD-DFT) is the method of choice for studying the excited-state properties of molecules, including their electronic absorption spectra. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the UV-Visible absorption maxima. For related thienyl-containing compounds, TD-DFT calculations have been used to simulate their absorption spectra and understand the nature of the electronic transitions, which often involve promotions from the HOMO to the LUMO. researchgate.netnih.gov These calculations are instrumental in explaining the photophysical properties of such molecules.

Molecular Reactivity Indices and Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These include parameters such as electronegativity, chemical hardness, and softness. For various organic molecules, these descriptors are calculated from the HOMO and LUMO energies to provide a deeper understanding of their chemical behavior. mdpi.com For instance, the analysis of Fukui functions, another set of reactivity indicators, can pinpoint the most reactive sites within a molecule for different types of chemical reactions. mjcce.org.mk

Molecular Docking and Computational Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. In the context of "this compound," while specific, in-depth molecular docking studies on this exact compound are not extensively detailed in publicly available literature, the broader class of thienopyridine and bipyridyl derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential binding modes and interactions of this chemical scaffold.

Research into compounds with a similar thienylpyridine core has revealed potential interactions with various biological targets, including those relevant to cancer and microbial diseases. For instance, molecular docking studies on novel pyrimidine (B1678525) derivatives have shed light on their binding to the Topo II/DNA complex. In one such study, the binding modes of a series of newly synthesized pyrimidine compounds were investigated to understand their anticancer properties. The analysis revealed that these compounds could effectively bind to the active site of Topo II, a crucial enzyme in DNA replication and a validated target for cancer therapy.

The interactions observed in these studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which can be particularly relevant for a bromo-substituted compound like this compound. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The pyridine and thiophene rings, with their distinct electronic properties, are also key to forming various interactions within a receptor's binding pocket.

To illustrate the types of interactions that might be expected for this compound, we can consider the findings from a representative molecular docking study on a related class of heterocyclic compounds. In a study of novel pyrimidine derivatives as potential anticancer agents, researchers identified key interactions with the Topo II/DNA complex (PDB ID: 5GWK). While these are not direct studies of this compound, they provide a strong model for the types of interactions this scaffold can form.

The docking results for a representative compound from that study, which shares structural similarities with the thienylpyridine framework, are summarized in the table below. This compound demonstrated a significant binding affinity, with interactions involving key residues in the binding site of the Topo II/DNA complex.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Representative Pyrimidine Derivative | Topo II/DNA complex (PDB ID: 5GWK) | -44.6 | DC8, DT9, DG13, DA12 | π-π stacking, π-σ interactions |

The data indicates that the naphthalene (B1677914) ring of the studied compound interacts with several DNA bases through π-π stacking and π-σ interactions. mdpi.com For this compound, it can be hypothesized that the thienyl and pyridine rings would similarly engage in aromatic interactions with residues in a target's binding pocket.

While these findings are based on related compounds, they provide a strong foundation for understanding the potential of this compound as a biologically active molecule. Future dedicated molecular docking and computational studies on this specific compound are needed to fully elucidate its interaction profile with various biological targets and to guide the rational design of new therapeutic agents based on this scaffold.

Applications in Materials Science and Organic Electronics

Integration into Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of 5-bromo-2-(2-thienyl)pyridine make it a valuable precursor for materials used in Organic Light-Emitting Diodes (OLEDs). Its derivatives are utilized in creating the organic semiconductor layers responsible for light emission. The ability to functionalize the molecule allows for fine-tuning of the energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination, which are critical for OLED performance. mdpi.com

Research has focused on incorporating this thienyl-pyridine moiety into larger, more complex host and dopant materials. For instance, derivatives serve as building blocks for host materials in phosphorescent OLEDs (PhOLEDs). ossila.com The pyridine (B92270) unit helps in achieving a high triplet energy, which is necessary to confine the excitons on the phosphorescent dopant, while the thienyl group can enhance charge transport properties.

A study on fluorene-based copolymers demonstrated that incorporating thiophene-containing monomers can tune the emission color of the resulting polymer. acs.org By adjusting the monomer fraction in copolymers, the photoluminescence and electroluminescence can be systematically shifted, with some copolymers showing bright red emission suitable for display and lighting applications. acs.org This highlights the role of thienyl-pyridine derivatives in developing new emitting materials for full-color OLED displays. mdpi.comacs.org

Table 1: Examples of this compound Derivatives in OLEDs

| Derivative/Copolymer | Application | Key Finding |

|---|---|---|

| Poly-fluorene copolymer with a BTCVB monomer | Emitting Layer | Emission color is red-shifted with an increasing fraction of the thiophene-containing monomer. acs.org |

| 5-(5-(2,4,6-triisopropylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- alfachemch.comshdaeyeonchem.comimidazo[1,2-a]imidazole | Host Material | Synthesized from 5-bromo-2-fluoropyridine, a related building block, for use in OLEDs. ossila.com |

Role in Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics (OPVs), this compound and its derivatives are employed in the synthesis of donor and acceptor materials for the active layer of solar cells. alfachemch.com The compound's structure is conducive to creating polymers and small molecules with appropriate energy levels for efficient exciton (B1674681) dissociation and charge transport. The electron-rich thiophene (B33073) and electron-deficient pyridine components can be part of a donor-acceptor (D-A) architecture, which is a common strategy for designing low bandgap materials that can absorb a broader range of the solar spectrum. mdpi.com

For example, polymers incorporating thienyl-pyridine units can act as the electron donor material in a bulk heterojunction (BHJ) solar cell, typically blended with a fullerene derivative or a non-fullerene acceptor. Research into copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units, synthesized using building blocks like 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole, has shown their potential for photovoltaic applications. mdpi.com In another study, meso-tetrakis(5-bromo-2-thienyl)porphyrin, a more complex molecule utilizing the bromothienyl moiety, was used as an electron donor in a planar heterojunction OPV. researchgate.net

The versatility of this compound allows for its use in synthesizing various components of OPV devices, contributing to the ongoing effort to improve power conversion efficiencies. smolecule.com

Components in Organic Field-Effect Transistors (OFETs)

This compound is a key intermediate for synthesizing organic semiconductors used in the active channel layer of Organic Field-Effect Transistors (OFETs). alfachemch.com The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor, which in turn is influenced by the molecular structure and solid-state packing of the material. The rigid, planar structure of the thienyl-pyridine core is beneficial for promoting intermolecular π-π stacking, which facilitates efficient charge transport. mdpi.com

Researchers have developed various phenylene-thiophene and fluorene-based polymers and oligomers for OFET applications. mdpi.comacs.org The synthesis of these materials often involves palladium-catalyzed coupling reactions where the bromo-thienyl-pyridine unit can be incorporated to modulate the electronic properties of the resulting semiconductor. acs.org The introduction of the nitrogen atom from the pyridine ring can influence the material's charge transport characteristics, sometimes favoring electron transport (n-type) or creating ambipolar behavior, in contrast to the more common hole-transporting (p-type) thiophene-based materials. researchgate.net

The development of D-A copolymers containing fluorene and di-2-thienyl-2,1,3-benzothiadiazole units has also been highlighted for OFET applications, demonstrating the broad utility of these structural motifs in organic electronics. mdpi.com

Application as Liquid Crystal Intermediates

The rigid, rod-like structure inherent to molecules derived from this compound makes them suitable as intermediates in the synthesis of liquid crystals. lookchem.com Liquid crystalline materials require specific molecular geometries to form the mesophases that are essential for their application in displays and sensors. Pyridine-containing compounds are known to be used in the preparation of liquid crystals. researchgate.netesomchemical.com

The synthesis of liquid crystals often involves the creation of larger molecules with a central rigid core and flexible terminal chains. This compound can serve as a part of this rigid core. Through reactions like the Suzuki or Stille coupling at the bromine position, various side groups can be attached to create molecules with the desired shape and polarity to induce liquid crystalline behavior. researchgate.netacs.org For example, 2,5-disubstituted pyridine derivatives have been synthesized and shown to exhibit liquid crystalline properties. researchgate.net The synthetic strategies used for these compounds are directly applicable to this compound, positioning it as a valuable precursor in this field. lookchem.comesomchemical.com

Table 2: Related Pyridine Structures in Liquid Crystal Synthesis

| Compound Type | Synthetic Method | Relevance |

|---|---|---|

| 2,5-disubstituted pyridines | Negishi coupling of 2,5-dibromopyridine | Demonstrates the use of brominated pyridines as key building blocks. researchgate.net |

Design of Fluorescent Polymers and Optoelectronic Materials

This compound is a crucial monomer for designing fluorescent conjugated polymers for a wide range of optoelectronic devices. mdpi.com The combination of thiophene and pyridine rings within the polymer backbone allows for precise control over the resulting material's optical and electronic properties, such as absorption, fluorescence, and energy bandgap. rsc.org

One notable area of research is the synthesis of donor-acceptor (D-A) copolymers. In these polymers, the electron-rich thiophene unit acts as the donor, while the electron-deficient pyridine or other linked acceptor units create a charge transfer character that lowers the bandgap. This strategy is effective for tuning the emission color of the polymer across the visible spectrum. For example, copolymers of fluorene and a monomer containing a 2,5-bis(2-(5'-bromothienyl)-1-cyanovinyl) unit have been synthesized. acs.org The inclusion of the bromothienyl-based monomer allowed for a systematic red-shift in the polymer's fluorescence, achieving bright red emission, which is desirable for lighting and display technologies. acs.org

The development of such polymers is central to advancing optoelectronic materials, with applications not only in OLEDs but also in sensors and organic lasers. mdpi.comacs.org

Development of Advanced Semiconductor Materials

Beyond its specific applications in OLEDs, OPVs, and OFETs, this compound is a fundamental building block for a broader class of advanced organic semiconductor materials. ossila.com Its utility stems from the predictable reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, which allows for the systematic construction of well-defined π-conjugated systems.

The electronic nature of the thienyl-pyridine unit makes it an excellent component for tuning the charge transport characteristics of materials. The nitrogen atom in the pyridine ring lowers the energy levels of the molecular orbitals (HOMO and LUMO) compared to an all-carbon analogue like biphenyl. This modification is crucial for designing n-type (electron-transporting) and ambipolar semiconductors, which are less common than p-type (hole-transporting) materials but essential for creating more complex and efficient electronic circuits, such as complementary logic circuits. researchgate.net

Researchers have synthesized a variety of oligomers and polymers containing the thienyl-pyridine scaffold and have studied their properties, confirming their potential as high-performance semiconductor materials for next-generation electronics. acs.org

Medicinal Chemistry and Biological Activity of 5 Bromo 2 2 Thienyl Pyridine Derivatives

Exploration as Pharmaceutical and Agrochemical Building Blocks

5-Bromo-2-(2-thienyl)pyridine is a highly valued heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. ossila.com Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations. The bromine atom on the thiophene (B33073) ring is particularly amenable to substitution and coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of more complex molecular architectures. This reactivity allows for the introduction of various functional groups, leading to the generation of a wide range of derivatives with tailored properties.

The structural combination of an electron-deficient pyridine (B92270) ring and an electron-rich thiophene ring influences the electronic properties and reactivity of the molecule, making it a versatile intermediate. This has led to its use in the synthesis of compounds with potential applications in medicinal chemistry, including the development of novel drugs. researchgate.net Furthermore, its derivatives are explored in material science for applications in organic electronics. The adaptability of the this compound core structure makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. ossila.comresearchgate.net

Antimicrobial and Antibacterial Potentials

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties against a spectrum of pathogens. For instance, certain isoxazole (B147169) derivatives incorporating the 5-bromo-2-thienyl moiety have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. koreascience.kr

The introduction of a bromine atom can enhance the antimicrobial efficacy of the parent compound. Studies on related Schiff bases derived from 5-bromo-2-thiophene carboxaldehyde have also revealed significant antimicrobial activity. researchgate.net The antimicrobial action of these compounds is often attributed to their ability to disrupt essential bacterial processes.

Inhibition of Bacterial Virulence Mechanisms (e.g., Pili Assembly, Biofilm Formation)

Beyond direct killing of bacteria, derivatives of this compound are being investigated for their potential to inhibit bacterial virulence, a strategy that may exert less selective pressure for resistance development. researchgate.net One key area of focus is the inhibition of pili assembly, which are hair-like appendages crucial for bacterial adhesion to host cells and subsequent infection, as seen in uropathogenic Escherichia coli (UPEC). diva-portal.org By blocking the chaperone-usher pathway responsible for pilus assembly, these compounds can render the bacteria avirulent. diva-portal.org

Another critical virulence factor is biofilm formation, a process where bacteria encase themselves in a protective matrix, leading to persistent infections that are difficult to treat. unipi.it Several heterocyclic compounds, including derivatives of this compound, have shown the ability to interfere with biofilm formation. mdpi.comacs.orgnih.gov For example, certain pyridine-based salts have demonstrated the ability to inhibit biofilm formation in S. aureus. mdpi.comnih.gov Brominated furanones, which share structural similarities, are known to block bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production, including biofilm formation. unipi.it

Anti-thrombolytic Activities

The thienopyridine scaffold, of which this compound is a derivative, is well-established in the field of antiplatelet therapy. Thienopyridine drugs like ticlopidine (B1205844) and clopidogrel (B1663587) are known for their anti-thrombotic effects, which are crucial in preventing cardiovascular events. nih.govoup.comoup.com These drugs act as antagonists of the platelet P2Y12 receptor, thereby inhibiting platelet aggregation. nih.govoup.comoup.com While direct studies on the anti-thrombolytic activities of this compound itself are not extensively documented in the provided results, the known antiplatelet properties of the broader thienopyridine class suggest a potential avenue for future research into its derivatives. researchgate.netnih.gov

Broader Pharmacological Activities of Related Thienopyridine and Pyrazoline Derivatives (e.g., Anticancer, Antiviral, Anti-inflammatory)

The thienopyridine core is a versatile scaffold that has been incorporated into compounds with a wide range of pharmacological activities beyond antiplatelet effects. These include anti-inflammatory, anti-infective, antiviral, antiproliferative, antimicrobial, and antitumor properties. researchgate.netontosight.airesearchgate.net Similarly, pyrazoline derivatives, which can be synthesized from precursors related to this compound, are known to possess a broad spectrum of biological activities. ijrrjournal.comnih.govmdpi.com

Table 1: Pharmacological Activities of Thienopyridine and Pyrazoline Derivatives

| Activity | Thienopyridine Derivatives | Pyrazoline Derivatives | Key Findings and Citations |

| Anticancer | ✓ | ✓ | Thienopyridine analogues have been investigated as Ikappa B kinase beta inhibitors and for their cytotoxic activity. dntb.gov.ua Pyrazoline derivatives have shown potential as anticancer agents. ijrrjournal.com |

| Antiviral | ✓ | ✓ | The thienopyridine scaffold is noted for its antiviral properties. researchgate.netresearchgate.net Pyrazoline derivatives have also been explored for antiviral activity. nih.gov |

| Anti-inflammatory | ✓ | ✓ | Thienopyridine derivatives exhibit anti-inflammatory effects. researchgate.netresearchgate.net Pyrazoline derivatives are well-documented for their anti-inflammatory and analgesic activities. ijrrjournal.comnih.govacs.org |

| Antimicrobial | ✓ | ✓ | Thienopyridines have shown antibacterial and antifungal properties. researchgate.netresearchgate.netscispace.com Pyrazolines exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects. ijrrjournal.comnih.govijrar.orgresearchgate.net |

| Antidepressant | ✓ | Pyrazoline derivatives have been studied for their antidepressant and anticonvulsant activities. ijrrjournal.comnih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided insights into the structural features necessary for their antimicrobial and other pharmacological effects.

For instance, in a series of pyrazole-tetrazole derivatives, the presence of electron-withdrawing groups like chloro and bromo on the thiophene ring was found to enhance anti-inflammatory and antibacterial activities. ijrrjournal.com Specifically, a 2-methoxythiophene (B42098) with pyrazole-tetrazole derivatives showed selective inhibition of the COX-2 isoenzyme and potent anti-inflammatory activity. ijrrjournal.com

In the context of antibacterial agents, modifications to the substituents on the pyrazoline ring have been shown to significantly impact activity. For example, the presence of dichloro and p-nitro phenyl rings at the 5-position of the pyrazoline resulted in potent activity against Staphylococcus aureus and Candida albicans. ijrar.org Furthermore, pyrazolines derived from isoniazid (B1672263) demonstrated superior antibacterial, antifungal, and antitubercular action compared to those derived from phenylhydrazine, highlighting the importance of the N-substituent on the pyrazoline ring. researchgate.net

Catalytic Applications and Coordination Chemistry

Role of 5-Bromo-2-(2-thienyl)pyridine as a Ligand in Metal Complexes

This compound and its derivatives are effective ligands in coordination chemistry, capable of binding to various transition metals. acs.org The pyridine (B92270) nitrogen and the thiophene (B33073) sulfur atoms can act as coordination sites, forming stable chelate rings with metal centers. tandfonline.com This chelation enhances the stability and catalytic activity of the resulting metal complexes. fayoum.edu.egresearchgate.net

The coordination of pyridyl-thiophene ligands to metal ions like palladium(II) has been extensively studied. In these complexes, the ligand typically forms a bidentate N,S-chelate, leading to a distorted square planar geometry around the metal center. tandfonline.comfayoum.edu.eg The electronic properties of the ligand, influenced by substituents on both the pyridine and thiophene rings, play a crucial role in determining the properties and reactivity of the metal complex. For example, the bromine atom on the thiophene ring acts as an electron-withdrawing group, which can influence the electrophilicity of the metal center and, consequently, its catalytic activity. fayoum.edu.eg

The versatility of pyridyl-thiophene scaffolds extends to the formation of various coordination polymers. For instance, new amide-thiophene-derived bis-pyridyl ligands have been used to construct one-dimensional luminescent coordination polymers with zinc(II) ions. rsc.org These materials exhibit interesting structural motifs and have shown promise as fluorescent sensors for the detection of metal ions and organic molecules. rsc.org

Table 1: Coordination Complexes with Pyridyl-Thiophene Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Complex/Polymer | Reference |

| (5-bromo-2-thiophene-2-pyridyl(R))imine | Pd(II) | Bidentate (N,N) | [PdCl2(L)], [PdClMe(L)] | fayoum.edu.eg |

| 2-(2′-thienyl)-pyridine (L1) | Hg(II) | Bidentate (N,S) | [Hg(L1)]2+ | tandfonline.com |

| 2,5-bis(2-pyridyl)thiophene (L2) | Hg(II) | Bidentate (N,S) | [Hg(L2)]2+ | tandfonline.com |

| N,N′-bis(4-pyridine formamide)-3,4-thiophene (4-bpft) | Zn(II) | Bridging | 1D Coordination Polymers | rsc.org |

| 2-(diphenylphosphino)benzyl-(2-thiophene)methylimine | Pd(II) | Bidentate (P,N) | [PdCl2(L)], [PdClMe(L)] | researchgate.net |

Development of Novel Catalytic Systems utilizing Pyridyl-Thiophene Scaffolds

The unique structural and electronic features of pyridyl-thiophene scaffolds have been harnessed to develop novel and efficient catalytic systems for a variety of organic transformations. fayoum.edu.egsioc-journal.cn Palladium complexes bearing these ligands have shown significant promise, particularly in cross-coupling reactions. fayoum.edu.egbohrium.com

One of the most prominent applications is in the Heck coupling reaction, a powerful method for carbon-carbon bond formation. fayoum.edu.eg Palladium(II) complexes with imino-pyridyl ligands derived from thiophene have been successfully employed as catalyst precursors for the arylation of methyl acrylate (B77674) with aryl halides. fayoum.edu.eg The catalytic activity of these systems is influenced by both the steric and electronic properties of the substituents on the ligand framework. For instance, complexes with a bromine substituent on the thiophene ring have demonstrated high activity in these reactions. fayoum.edu.eg

Furthermore, palladium complexes with pyridine-containing alcohol ligands have been utilized in the Fujiwara-Moritani reaction, enabling the coupling of thiophenes and furans with various olefins under mild conditions. sioc-journal.cn These catalytic systems have shown moderate to excellent yields. sioc-journal.cn The development of these catalysts highlights the importance of ligand design in achieving high efficiency and selectivity in organic synthesis. The bromine atom in this compound makes it a suitable substrate for Suzuki-Miyaura coupling reactions, allowing for further functionalization and the creation of more complex molecules.

Table 2: Catalytic Applications of Pyridyl-Thiophene Based Systems

| Catalytic Reaction | Catalyst System | Substrates | Key Findings | Reference |

| Heck Coupling | Thiophene-based imino-pyridyl palladium(II) complexes | Aryl halides, methyl acrylate | Bromine-substituted complexes showed high activity. | fayoum.edu.eg |

| Fujiwara-Moritani Reaction | Bis(alkoxo)palladium complexes with pyridine-containing alcohol ligands | Thiophenes/furans, olefins | Moderate to excellent yields under mild conditions. | sioc-journal.cn |

| Direct Arylation | Palladium complexes with tetrahydropyrimidin-2-ylidene ligands | Furans, thiophenes, thiazoles | Moderate to high catalytic activities. | acs.org |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | 5-bromo-2-thienylboronic acid, pyridine derivatives | Efficient C-C bond formation. |

Mechanistic Insights into Catalytic Transformations Mediated by Derivatives

Understanding the reaction mechanisms of catalytic transformations mediated by derivatives of this compound is crucial for optimizing existing catalytic systems and designing new ones. Research in this area has provided valuable insights into the roles of the ligand and metal center during the catalytic cycle. tandfonline.comacs.orgrsc.org

In palladium-catalyzed reactions, the mechanism often involves a series of steps including oxidative addition, migratory insertion, and reductive elimination. The pyridyl-thiophene ligand plays a key role in stabilizing the palladium intermediates and modulating their reactivity. For example, in the Heck reaction, the ligand influences the electrophilicity of the Pd(II) center, which is a critical factor in the catalytic process. fayoum.edu.eg

Studies on the direct arylation of thiophenes have suggested a concerted carbo-palladation mechanism, followed by a base-assisted anti-elimination. acs.org The nature of the ligand and the reaction conditions can influence the regioselectivity of the arylation. acs.org Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the coordination of thiophene to metal centers and to understand the electronic structure of the resulting complexes. tandfonline.com These theoretical approaches complement experimental findings and provide a deeper understanding of the catalytic pathways.

Electrocatalysis and Electrochemical Properties of Related Compounds

Compounds with pyridyl-thiophene scaffolds also exhibit interesting electrochemical properties, making them relevant for applications in electrocatalysis and materials science. tandfonline.comrsc.orgjcu.edu.aursc.org The combination of the electron-donating thiophene ring and the electron-accepting pyridine ring can lead to unique electronic structures and redox behavior. rsc.org

Layered triazine networks composed of thiophene and pyridine rings have been synthesized and investigated as electrocatalysts for the oxygen reduction reaction (ORR). rsc.orgrsc.org These materials have shown promising electrocatalytic performance, which is attributed to the flat, conjugated plane of the network and the presence of both electron-donating (thiophene) and active (pyridinic nitrogen) sites. rsc.orgrsc.org The electron-donating thiophene moiety is believed to increase the Lewis basicity of the active site, thereby enhancing the catalytic activity. rsc.orgrsc.org

The electropolymerization of thiophene and pyridine-substituted quinoline-based molecules has been explored for energy storage applications. researchgate.netresearchgate.net The resulting polymer films exhibit electrochemical activity and have been investigated for their charge storage performance. researchgate.netresearchgate.net The electrochemical properties of these materials are influenced by the structure of the monomer and the morphology of the polymer film. jcu.edu.auresearchgate.net

Table 3: Electrochemical Properties of Pyridyl-Thiophene Compounds

| Compound/Material | Application | Key Electrochemical Property | Finding | Reference |

| Pyridyl-Thiophene Triazine Network (Py-Th) | Oxygen Reduction Reaction (ORR) Electrocatalyst | Onset Potential, Half-wave Potential | Superior electrocatalytic performance compared to analogues. | rsc.orgrsc.org |

| Poly[3-(ω-4-pyridylalkyl)thiophenes] | Polymer-modified electrodes | Apparent Diffusion Coefficient (Dₐpp) | Dₐpp depends on polymer structure and supporting electrolyte. | jcu.edu.au |

| Thiophene and Pyridine-substituted Quinoline Polymers | Energy Storage | Charge Storage Performance | Performance depends on the number and position of thiophene/pyridine units. | researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Avenues

Rational Design of Derivatives for Targeted Applications

The principle of rational design, guided by a deep understanding of structure-activity relationships (SAR), will be paramount in tailoring 5-Bromo-2-(2-thienyl)pyridine derivatives for specific functions. In the realm of medicinal chemistry, this involves the targeted modification of the molecule to enhance its interaction with biological targets, such as enzymes or receptors. mdpi.com For instance, the introduction of specific functional groups can improve binding affinity, selectivity, and pharmacokinetic properties. chemrevlett.com In materials science, the focus will be on tuning the electronic and photophysical properties of the molecule for applications in organic electronics. This includes modifying the structure to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Characterization Techniques for Structure-Property Correlation

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for their effective application. Future research will increasingly rely on a suite of advanced characterization techniques to probe these correlations at a fundamental level. numberanalytics.comadvancedsciencenews.com High-resolution imaging methods like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) will be employed to analyze the morphology of materials incorporating these compounds. numberanalytics.com Diffraction techniques such as X-Ray Diffraction (XRD) will provide detailed information on their crystal structure and packing in the solid state. numberanalytics.com Spectroscopic methods, including in-situ techniques, will allow for real-time monitoring of structural changes under various conditions. numberanalytics.commdpi.com These advanced analytical tools will provide invaluable data for refining the design of next-generation materials and bioactive molecules. advancedsciencenews.comuio.no

| Characterization Technique | Information Gained | Relevance to this compound Research |

| Transmission Electron Microscopy (TEM) | High-resolution internal structure of materials. numberanalytics.com | Visualizing the dispersion and morphology of derivatives within polymer matrices or on surfaces. |

| Scanning Electron Microscopy (SEM) | Detailed surface morphology and topography. numberanalytics.com | Assessing the quality of thin films for electronic devices. |

| X-Ray Diffraction (XRD) | Crystal structure and lattice parameters. numberanalytics.com | Determining how molecular packing influences charge transport and other solid-state properties. |

| In-situ Spectroscopy | Real-time monitoring of structural changes. numberanalytics.commdpi.com | Understanding reaction mechanisms and degradation pathways under operational conditions. |

In Silico Approaches for Predictive Material and Biological Properties

Computational modeling and simulation are set to play an increasingly predictive role in the study of this compound and its derivatives. nih.gov In silico techniques, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), will be used to calculate the electronic structure, optical properties, and reactivity of novel compounds before their synthesis. This predictive power can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be further developed to correlate the structural features of these molecules with their biological activities and material properties, respectively. chemrevlett.comchemrevlett.comresearchgate.netbenthamdirect.com These models, often built using machine learning algorithms, can screen large virtual libraries of compounds and identify those with desired characteristics. chemrevlett.combenthamdirect.com Molecular docking and molecular dynamics simulations will provide insights into the binding modes of these compounds with biological targets, aiding in the design of more potent and selective therapeutic agents. mdpi.comchemrevlett.comchemrevlett.com

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and geometry. benthamdirect.com | HOMO/LUMO energies, electron density distribution, molecular orbitals. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited state properties. | UV-Vis absorption spectra, emission wavelengths. |